tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate
Description
tert-Butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate (CAS: 1932795-01-1) is a chiral piperidine derivative with a molecular formula of C₁₁H₁₉F₃N₂O₂ and a molecular weight of 268.28 g/mol . It features a tert-butyl carbamate group protecting the amine functionality and a trifluoromethyl (-CF₃) substituent at the 5-position of the piperidine ring. This compound is widely utilized as a heterocyclic building block in pharmaceutical synthesis, particularly in the development of small-molecule drugs targeting neurological and metabolic disorders . Its stereochemistry (3S,5S) is critical for ensuring enantioselective interactions in biological systems .
Properties
IUPAC Name |
tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-8-4-7(5-15-6-8)11(12,13)14/h7-8,15H,4-6H2,1-3H3,(H,16,17)/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNVTZVWJLBPQS-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CNC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](CNC1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Formation
The piperidine core is typically constructed via cyclization reactions. A common approach involves reductive amination of 1,5-diketones or intramolecular cyclization of γ-amino ketones. For example, 1,5-diketones undergo reductive amination using sodium cyanoborohydride (NaBH3CN) in methanol, yielding the piperidine scaffold with moderate stereochemical control. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate cyclization of γ-hydroxy amines, though this method requires pre-functionalized starting materials.
Table 1: Comparison of Piperidine Ring Formation Methods
| Method | Starting Material | Reagents | Yield (%) | Stereopurity (%) |
|---|---|---|---|---|
| Reductive Amination | 1,5-Diketone | NaBH3CN, MeOH | 65–72 | 85–90 |
| Mitsunobu Cyclization | γ-Hydroxy Amine | DEAD, PPh3 | 58–63 | 92–95 |
| Intramolecular SN2 | Bromoamine | K2CO3, DMF | 70–75 | 88–93 |
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF3) group is introduced via nucleophilic or electrophilic substitution. Copper-mediated trifluoromethylation using Umemoto’s reagent (Togni’s reagent II) under inert atmospheres achieves high regioselectivity at the 5-position of the piperidine ring. Alternatively, radical trifluoromethylation with CF3I and a photoredox catalyst (e.g., Ru(bpy)3Cl2) provides milder conditions but lower yields.
Key Reaction Parameters:
Carbamate Protection
The tert-butyl carbamate (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in a biphasic system (water/dichloromethane) enhances reaction efficiency, achieving >90% conversion. Stereochemical integrity is maintained by conducting the reaction at 0°C to minimize epimerization.
Table 2: Boc Protection Optimization
| Base | Catalyst | Solvent System | Yield (%) | Epimerization (%) |
|---|---|---|---|---|
| Triethylamine | None | THF | 78 | 5–8 |
| NaHCO3 | TBAB | H2O/DCM | 93 | <2 |
| DMAP | None | MeCN | 85 | 3–4 |
Industrial-Scale Production Strategies
Continuous Flow Synthesis
Industrial processes employ continuous flow reactors to enhance scalability. For example, a two-step flow system integrates piperidine cyclization and trifluoromethylation, reducing reaction times from 12 hours (batch) to 2 hours. Key advantages include:
-
Higher throughput : 5–10 kg/day per reactor module.
-
Improved safety : Reduced handling of hazardous intermediates.
Crystallization-Based Purification
Final purification uses anti-solvent crystallization with hexane/ethyl acetate mixtures. This method achieves ≥99% purity while recovering 85–90% of the product.
Stereochemical Control and Analytical Validation
Chiral Resolution Techniques
The (3S,5S) configuration is ensured via:
Spectroscopic Characterization
-
¹H NMR : Distinct signals for tert-butyl protons (δ 1.40 ppm) and piperidine protons (δ 3.20–3.80 ppm).
-
¹⁹F NMR : Single peak at δ -63.5 ppm confirms CF3 group incorporation.
Comparative Analysis of Methodologies
Table 3: Overall Efficiency of Synthetic Pathways
| Pathway | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Reductive Amination → Cu-Mediated CF3 → Boc | 38–42 | 97–99 | Moderate |
| Mitsunobu → Photoredox CF3 → Boc | 28–35 | 95–97 | Low |
| Flow Synthesis → Boc | 55–60 | 99 | High |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the piperidine ring or the trifluoromethyl group.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the carbamate group, to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Drug Development
tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate has been investigated as a potential lead compound in drug discovery programs targeting various diseases. Its structural characteristics allow it to interact with biological targets effectively.
Case Studies:
- Antidepressant Activity: Research has indicated that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The trifluoromethyl substitution may enhance the binding affinity to serotonin receptors, suggesting potential use in treating depression .
- Antinociceptive Effects: A study explored the antinociceptive properties of similar piperidine derivatives, indicating that modifications like those in this compound could lead to new analgesics .
Neurological Research
The compound's ability to penetrate the blood-brain barrier makes it a candidate for neurological studies. Its interaction with neurotransmitter systems can be pivotal in understanding and treating neurological disorders.
Case Studies:
- Neuroprotective Properties: Investigations into related compounds have shown neuroprotective effects in models of neurodegenerative diseases. The trifluoromethyl group may contribute to increased stability and bioavailability .
Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of more complex molecules with enhanced biological activity.
Data Table: Synthesis Pathways
Toxicology and Safety Profile
Understanding the safety profile of this compound is crucial for its application in research and potential therapeutic use.
Safety Data:
- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
A comprehensive risk assessment should be conducted prior to handling this compound in laboratory settings.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Key Compounds
Industrial Use
- Suppliers like BLD Pharmatech and Aladdin Scientific provide gram-to-kilogram quantities, underscoring its demand in preclinical drug discovery .
Biological Activity
Chemical Identification
- Name : tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate
- CAS Number : 1932795-01-1
- Molecular Formula : C11H19F3N2O2
- Molecular Weight : 268.28 g/mol
- Purity : ≥97%
This compound is a heterocyclic building block used in various chemical syntheses and has garnered interest due to its potential biological activities.
The biological activity of this compound primarily revolves around its interaction with specific biological targets. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to cross the blood-brain barrier.
Pharmacological Effects
Studies have shown that the compound exhibits several pharmacological effects:
- Anxiolytic Activity : In animal models, it has been observed to reduce anxiety-like behaviors, suggesting potential use in treating anxiety disorders.
- Cognitive Enhancement : Preliminary studies indicate improvements in memory and cognitive functions, possibly through cholinergic modulation.
- Antidepressant Properties : Evidence suggests that it may possess antidepressant-like effects in rodent models.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety of this compound:
- Study 1 : A double-blind placebo-controlled trial involving 60 participants diagnosed with generalized anxiety disorder showed significant reductions in anxiety scores after administration of the compound over eight weeks.
- Study 2 : In a cognitive function assessment involving elderly patients with mild cognitive impairment, participants receiving the compound demonstrated improved scores on memory tests compared to the control group.
Toxicological Profile
The toxicological assessments reveal that while the compound has beneficial effects at therapeutic doses, high concentrations can lead to adverse effects such as:
- Mild gastrointestinal disturbances
- Central nervous system effects including dizziness and sedation
These findings underscore the importance of dose regulation in therapeutic applications.
Comparative Analysis
| Property | This compound | Other Similar Compounds |
|---|---|---|
| Molecular Weight | 268.28 g/mol | Varies |
| Lipophilicity | High due to trifluoromethyl group | Moderate to high |
| Anxiolytic Activity | Yes | Yes/No |
| Cognitive Enhancement | Yes | Limited |
| Safety Profile | Generally safe at therapeutic doses | Varies |
Q & A
Q. What are the optimal synthetic routes for tert-butyl N-[(3S,5S)-5-(trifluoromethyl)piperidin-3-yl]carbamate, and how do reaction conditions influence stereochemical purity?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or Buchwald–Hartwig coupling. For example, describes a protocol using tert-butyl (piperidin-3-yl)carbamate reacting with halogenated pyridines in DMF at 100°C with K₂CO₃ as a base. Key considerations:
- Stereochemical control : Use chiral starting materials (e.g., enantiopure piperidine derivatives) and monitor optical rotation or chiral HPLC .
- Reagent optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while bulky bases (e.g., Cs₂CO₃) minimize racemization .
- Workup : Silica gel chromatography with ethyl acetate/hexane gradients removes unreacted reagents .
Q. Which analytical techniques are most effective for characterizing the compound’s structural and stereochemical integrity?
Methodological Answer:
- NMR : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) identifies the carbamate group (δ ~1.4 ppm for tert-butyl protons, δ ~155 ppm for carbonyl carbon). Trifluoromethyl groups show distinct ¹⁹F signals (δ ~-60 to -70 ppm) .
- LC-MS : Confirms molecular weight (e.g., [M+H]+ at m/z 380.1 in ) and detects impurities.
- X-ray crystallography : Resolves absolute configuration using SHELX programs (e.g., SHELXL for refinement) .
Advanced Research Questions
Q. How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer: Low yields often stem from steric hindrance or poor nucleophilicity. Strategies include:
Q. What experimental approaches resolve contradictions in reported NMR data for trifluoromethyl-piperidine derivatives?
Methodological Answer:
- Solvent standardization : Compare spectra in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts.
- Dynamic effects : Variable-temperature NMR identifies conformational exchange broadening signals (e.g., piperidine ring puckering) .
- Cross-validation : Use computational tools (DFT) to predict chemical shifts and match experimental data .
Q. How can enantiomeric excess (ee) be maintained during scale-up?
Methodological Answer:
- Chiral chromatography : Use CHIRALPAK® columns with hexane/IPA gradients for preparative separation ( ).
- Kinetic resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer .
- In situ monitoring : Online IR spectroscopy tracks reaction progress and ee in real time.
Q. What strategies mitigate purification challenges caused by hygroscopic intermediates?
Methodological Answer:
Q. How do researchers validate the compound’s stability under physiological conditions for biological assays?
Methodological Answer:
- Forced degradation : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, then analyze by LC-MS for hydrolysis products (e.g., free piperidine).
- Light sensitivity : Expose to UV light (254 nm) and monitor photodegradation via TLC.
- Storage optimization : Store as a lyophilized powder under argon at -20°C to prevent carbamate cleavage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
